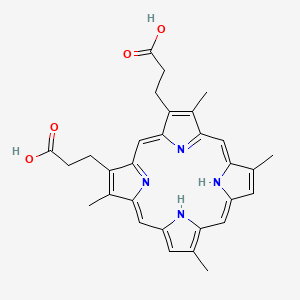
Deuteroporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deuteroporphyrin IX is a member of porphyrins.
This compound is a natural product found in Corallistes with data available.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy
Photodynamic therapy (PDT) utilizes photosensitizers like deuteroporphyrin to generate reactive oxygen species upon exposure to light, leading to the destruction of targeted cells, such as cancerous or bacterial cells. Recent studies have highlighted the effectiveness of water-soluble dicationic derivatives of this compound in PDT:
- Mechanism : Upon light activation, this compound generates singlet oxygen, which is cytotoxic to both antibiotic-resistant bacteria and cancer cells. This characteristic makes it a promising candidate for treating infections and tumors resistant to conventional therapies .
- Case Study : A study demonstrated the photoinactivation of various nosocomial bacterial strains using a dicationic this compound derivative. The results indicated a significant reduction in bacterial viability, showcasing its potential in clinical applications against resistant pathogens .
Biochemical Applications
This compound plays a crucial role in biochemical research, particularly in understanding mitochondrial function and chlorophyll synthesis:
- Mitochondrial Studies : Research has shown that high concentrations of this compound can disrupt mitochondrial function by uncoupling oxidative phosphorylation and dissipating mitochondrial membrane potential. This property is valuable for studying mitochondrial dysfunctions and developing potential therapeutic strategies for related diseases .
- Chlorophyll Synthesis : this compound serves as a substrate for magnesium chelatase, an enzyme critical in chlorophyll biosynthesis. Studies have characterized the binding affinity of this compound to the enzyme's subunits, providing insights into the regulation of chlorophyll production in various organisms .
Material Science
In material science, this compound's unique properties have led to innovative applications:
- Biocompatible Materials : this compound has been incorporated into biocompatible materials for drug delivery systems. Its ability to form stable complexes with proteins enhances the efficacy of drug transport mechanisms .
- Surface Functionalization : The compound has been used to functionalize surfaces for antimicrobial applications. By modifying surfaces with this compound derivatives, researchers have developed materials that exhibit enhanced antibacterial properties when exposed to light .
Eigenschaften
CAS-Nummer |
448-65-7 |
|---|---|
Molekularformel |
C30H30N4O4 |
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
3-[18-(2-carboxyethyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C30H30N4O4/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20/h9-14,31-32H,5-8H2,1-4H3,(H,35,36)(H,37,38) |
InChI-Schlüssel |
VAJVGAQAYOAJQI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C |
Kanonische SMILES |
CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C |
Verwandte CAS-Nummern |
68929-05-5 (di-hydrochloride) |
Synonyme |
deuteroporphyrin deuteroporphyrin-IX deuteroporphyrin-IX dihydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















